![molecular formula C21H20FN7O B2601989 2-{[1-(7-fluoroquinazolin-4-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one CAS No. 2097895-54-8](/img/structure/B2601989.png)

2-{[1-(7-fluoroquinazolin-4-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

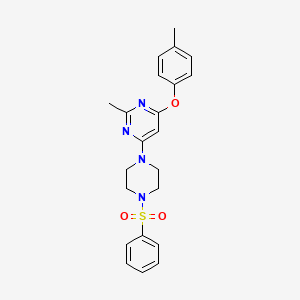

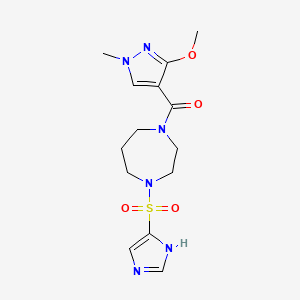

The compound “2-{[1-(7-fluoroquinazolin-4-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one” is a complex organic molecule. It is related to a class of compounds that have been studied for their potential antimicrobial activity .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups present. These include a fluoroquinazolinyl group, a piperidinyl group, a pyrazolyl group, and a dihydropyridazinone group. The exact structure would need to be confirmed by techniques such as NMR and mass spectrometry .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

- Synthesis of Derivatives: A study by Ziegler et al. (1988) involved the synthesis of various hydrazone, pyrazole, and dihydropyridazine derivatives from a similar compound, 1-Ethyl-6-fluoro-7-hydrazino-1,4-dihydro-4-oxoquinoline-3-carboxylic acid. These derivatives are significant in scientific research for their potential biological activities (Ziegler, Kuck, Harris, & Lin, 1988).

- Antimicrobial Activities: Hafez, Alshammari, and El-Gazzar (2015) synthesized compounds including pyranopyrimidine derivatives, displaying notable antibacterial and antifungal activities, a key aspect of scientific research in drug development (Hafez, Alshammari, & El-Gazzar, 2015).

Crystallography and Molecular Structure

- Crystal Structures Analysis: Ullah and Altaf (2014) prepared derivatives structurally related to the query compound and analyzed their crystal structures. Such studies are crucial for understanding the molecular arrangement and potential interactions of these compounds (Ullah & Altaf, 2014).

Synthesis Methods and Optimization

- Aqueous Synthesis Techniques: Mohan, Rao, and Adimurthy (2013) reported aqueous syntheses of similar heterocyclic compounds, a method significant for its environmental friendliness and efficiency in drug synthesis (Mohan, Rao, & Adimurthy, 2013).

- Green Synthesis Approach: Karad et al. (2015) emphasized the green synthesis of polyhydroquinoline derivatives, showcasing the importance of sustainable and eco-friendly methods in scientific research (Karad et al., 2015).

Anticancer and Antitubercular Applications

- Antitubercular Properties: Sriram, Yogeeswari, and Reddy (2006) synthesized pyrazinamide Mannich bases with significant antimycobacterial activity against Mycobacterium tuberculosis, illustrating the compound's potential in treating tuberculosis (Sriram, Yogeeswari, & Reddy, 2006).

- Cancer Treatment Research: Scott et al. (2020) optimized a series of tricyclic indazoles, including compounds similar to the query molecule, as selective estrogen receptor degraders and antagonists, highlighting its potential in ER+ breast cancer treatment (Scott et al., 2020).

Multicomponent Condensations and Chemical Selectivity

- Multicomponent Synthesis: Chebanov et al. (2008) described multicomponent protocols for synthesizing similar compounds, underlining the importance of such methods in creating complex molecules efficiently (Chebanov et al., 2008).

Eigenschaften

IUPAC Name |

2-[[1-(7-fluoroquinazolin-4-yl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN7O/c22-16-2-3-17-18(12-16)23-14-24-21(17)27-10-6-15(7-11-27)13-29-20(30)5-4-19(26-29)28-9-1-8-25-28/h1-5,8-9,12,14-15H,6-7,10-11,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBHVHZPWYPPONQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=CC=N3)C4=NC=NC5=C4C=CC(=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[1-(3-chloropyridin-4-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2601912.png)

![2,3-Dihydropyrazolo[5,1-b]oxazol-7-amine 2,2,2-trifluoroacetate](/img/structure/B2601913.png)

![Ethyl 3-(4-fluorophenyl)-5-[(4-nitrobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2601914.png)

![7-(2,4-dichlorobenzyl)-3,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2601918.png)

![Methyl (E)-4-[(2,5-dimethyl-1-pyridin-3-ylpyrrol-3-yl)methylamino]-4-oxobut-2-enoate](/img/structure/B2601919.png)

![1-methyl-2-oxo-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2601921.png)

![Methyl 3-(but-2-ynamido)-2-[(naphthalen-2-yl)methyl]propanoate](/img/structure/B2601922.png)

![2-((5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2601923.png)

![8-(2,3-dimethylphenyl)-1-methyl-3-(4-methylbenzyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2601926.png)